molecular formula C14H9Cl4N3O2 B14299565 N~1~,N'~1~-Bis(3,4-dichlorophenyl)-2-nitroethene-1,1-diamine CAS No. 112723-17-8

N~1~,N'~1~-Bis(3,4-dichlorophenyl)-2-nitroethene-1,1-diamine

Cat. No.: B14299565
CAS No.: 112723-17-8
M. Wt: 393.0 g/mol
InChI Key: WROHPVPIEMQKJC-UHFFFAOYSA-N
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Description

N~1~,N’~1~-Bis(3,4-dichlorophenyl)-2-nitroethene-1,1-diamine is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two 3,4-dichlorophenyl groups attached to a nitroethene backbone, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N’~1~-Bis(3,4-dichlorophenyl)-2-nitroethene-1,1-diamine typically involves the reaction of 3,4-dichloroaniline with nitroethene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N1,N’~1~-Bis(3,4-dichlorophenyl)-2-nitroethene-1,1-diamine involves large-scale chemical reactors and advanced purification techniques. The process begins with the preparation of 3,4-dichloroaniline, followed by its reaction with nitroethene in the presence of a suitable catalyst. The product is then purified using methods such as recrystallization or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

N~1~,N’~1~-Bis(3,4-dichlorophenyl)-2-nitroethene-1,1-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo substitution reactions, where one or more of the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N~1~,N’~1~-Bis(3,4-dichlorophenyl)-2-nitroethene-1,1-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N’~1~-Bis(3,4-dichlorophenyl)-2-nitroethene-1,1-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N’~1~-Bis(3,4-dichlorophenyl)-1,1-ethanediamine
  • N~1~,N’~1~-Bis(3,4-dichlorophenyl)-2-nitroethane-1,1-diamine

Uniqueness

N~1~,N’~1~-Bis(3,4-dichlorophenyl)-2-nitroethene-1,1-diamine is unique due to its specific nitroethene backbone, which imparts distinct chemical and biological properties compared to similar compounds

Properties

112723-17-8

Molecular Formula

C14H9Cl4N3O2

Molecular Weight

393.0 g/mol

IUPAC Name

1-N,1-N'-bis(3,4-dichlorophenyl)-2-nitroethene-1,1-diamine

InChI

InChI=1S/C14H9Cl4N3O2/c15-10-3-1-8(5-12(10)17)19-14(7-21(22)23)20-9-2-4-11(16)13(18)6-9/h1-7,19-20H

InChI Key

WROHPVPIEMQKJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=C[N+](=O)[O-])NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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